

A Comparative Guide to Indirubin Analytical Standards

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commercially available Indirubin analytical standards. The performance of these standards is evaluated based on purity specifications from Certificates of Analysis and their application in common analytical and biological assays. Detailed experimental protocols are provided to enable researchers to replicate and verify these findings.

Data Presentation: Comparison of Indirubin Standards

The quality and purity of an analytical standard are paramount for accurate and reproducible experimental results. Below is a summary of specifications for Indirubin standards from various suppliers, compiled from their Certificates of Analysis and product information pages.



Specification	Supplier A (Example)	Supplier B (Example)	Supplier C (Example)
Product Name	Z-Indirubin	Indirubin	Indirubin
CAS Number	479-41-4	479-41-4	479-41-4
Molecular Formula	C16H10N2O2	C16H10N2O2	C16H10N2O2
Molecular Weight	262.26 g/mol	262.26 g/mol	262.26 g/mol
Purity (by HPLC)	99.9%[1]	≥98.00%[2]	≥97%[3]
Appearance	Burgundy Solid[1]	Dark brownish red powder[4]	Not specified
Identification Methods	¹ H-NMR, MS-ESI (+)	Not specified	Not specified
Storage Conditions	< -15 °C	Cool & dry place, away from light and heat	Not specified
Retest Date/Shelf Life	5 years	2 years	≥ 1 year

Note: The supplier names are generalized for illustrative purposes. Researchers should always refer to the specific Certificate of Analysis provided with their purchased standard.

Experimental Protocols High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a standard method for determining the purity of an Indirubin standard.

Objective: To separate and quantify Indirubin from potential impurities.

Instrumentation and Materials:

- High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 μm)



- · Indirubin analytical standard
- Methanol (HPLC grade)
- Water (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (optional)

Procedure:

- Standard Preparation: Accurately weigh and dissolve the Indirubin standard in a suitable solvent, such as methanol or DMSO, to prepare a stock solution of known concentration (e.g., 1 mg/mL). Further dilute the stock solution with the mobile phase to create a working standard solution (e.g., 10 μg/mL).
- Mobile Phase: A common mobile phase is a mixture of methanol and water (e.g., 73:27, v/v). Alternatively, a gradient of acetonitrile and water with 0.1% formic acid can be used.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μL
 - Column Temperature: 25 °C
 - Detection Wavelength: 289 nm or ~540 nm
- Analysis: Inject the working standard solution into the HPLC system and record the chromatogram.
- Purity Calculation: The purity of the Indirubin standard is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Indirubin Peak / Total Area of All Peaks) x 100



In Vitro Kinase Inhibition Assay (CDK/GSK-3β)

This protocol describes a method to assess the biological activity of an Indirubin standard by measuring its inhibitory effect on Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β). Indirubin is a known inhibitor of these kinases.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Indirubin against a target kinase.

Materials:

- Indirubin analytical standard
- Recombinant human CDK1/cyclin B or GSK-3β enzyme
- Appropriate peptide substrate for the kinase
- Adenosine triphosphate (ATP)
- Kinase assay buffer
- ADP-Glo™ Kinase Assay kit (or similar)
- Microplate reader capable of luminescence detection

Procedure:

- Compound Preparation: Prepare a stock solution of Indirubin in DMSO. Perform serial dilutions in the kinase assay buffer to obtain a range of concentrations for testing.
- Kinase Reaction:
 - Add the serially diluted Indirubin or a vehicle control (DMSO in assay buffer) to the wells of a microplate.
 - Add the diluted kinase enzyme to each well.
 - Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.



 Incubate the plate at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.

ADP Detection:

- Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.
- Incubate at room temperature as per the manufacturer's instructions.

Data Analysis:

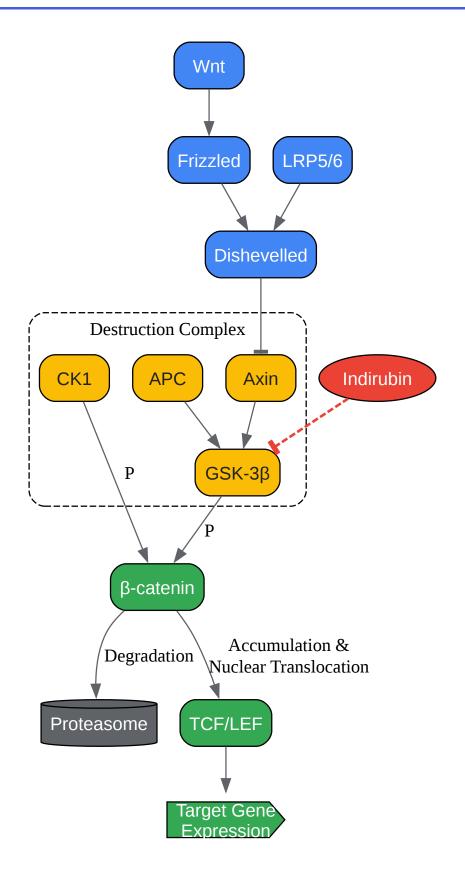
- Measure the luminescence of each well using a plate reader.
- Plot the luminescence signal against the logarithm of the Indirubin concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The IC₅₀ is
 the concentration of Indirubin that causes a 50% reduction in kinase activity. Published
 IC₅₀ values for Indirubin are approximately 9 μM for CDK1 and 600 nM for GSK-3β.

Mandatory Visualization









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